3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H20N2O5S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Therapeutic Potentials
Antidiabetic Activity : Compounds related to 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their antidiabetic potential. For instance, a series of substituted pyridines and purines containing 2,4-thiazolidinedione showed significant hypoglycemic and hypolipidemic activity in diabetic mouse models, indicating their potential as antidiabetic agents (Kim et al., 2004). Similarly, imidazopyridine thiazolidine-2,4-diones were synthesized and showed promising hypoglycemic activity in diabetic mice, underscoring their therapeutic potential (Oguchi et al., 2000).
Anticancer Activity : Some derivatives of thiazolidine-2,4-dione have shown promising anticancer activity across various cancer cell lines. For example, a multicomponent reaction involving thiazolidine yielded compounds with potential anticancer properties (Altug et al., 2011). Moreover, novel compounds with a thiazolidine-2,4-dione scaffold were prepared and evaluated as oral antihyperglycemic agents, showing effectiveness in diabetic mouse models, which might indirectly relate to cancer metabolism (Wrobel et al., 1998).
Antimicrobial Activity : Ethoxyphthalimide derivatized spiro compounds, including those related to thiazolidine-2,4-diones, were synthesized and showed antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Thadhaney et al., 2010).
Chemical Synthesis and Material Science
Synthesis of Heterocycles : Research has been conducted on synthesizing oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showing the versatility of thiazolidine derivatives in synthesizing a wide range of heterocyclic compounds (Badr et al., 1981).
Electron Transport Materials : A novel alcohol-soluble n-type conjugated polyelectrolyte based on a thiazolidine-dione derivative was synthesized for use as an electron transport layer in polymer solar cells, demonstrating the application of such compounds in material science and renewable energy technologies (Hu et al., 2015).
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-3-23-14-5-4-13(8-11(14)2)25(21,22)17-7-6-12(9-17)18-15(19)10-24-16(18)20/h4-5,8,12H,3,6-7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCHIXKVRFJRNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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